Apraclonidine

Catalog No.
S003829
CAS No.
66711-21-5
M.F
C9H11Cl3N4
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apraclonidine

CAS Number

66711-21-5

Product Name

Apraclonidine

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride

Molecular Formula

C9H11Cl3N4

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H

InChI Key

OTQYGBJVDRBCHC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl

Solubility

4.09e-01 g/L

Synonyms

2-(4-amino-2,6-dichloro)phenyliminoimidazolidine, 4-aminoclonidine, ALO 2145, ALO-2145, apraclonidine, apraclonidine hydrochloride, Iopidine, Iopimax, p-aminoclonidine, para-aminoclonidine

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl

Description

The exact mass of the compound Apraclonidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.09e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines - Supplementary Records. It belongs to the ontological category of imidazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Apraclonidine is a sympathomimetic compound primarily used in the treatment of elevated intraocular pressure, particularly in glaucoma patients. It is an alpha-2 adrenergic receptor agonist with a lesser effect on alpha-1 receptors. The chemical formula for apraclonidine is C₉H₁₀Cl₂N₄, and it has a molecular weight of approximately 245.11 g/mol . The compound is usually administered as an ophthalmic solution, with concentrations typically at 0.5% for short-term therapy and 1% for surgical use .

Management of Intraocular Pressure (IOP)

Apraclonidine is a potent and relatively selective alpha-2 adrenergic receptor agonist []. This means it activates specific receptors in the eye, leading to a reduction in intraocular pressure (IOP), the fluid pressure within the eyeball. This property makes it useful in:

  • Glaucoma Management: While not a first-line treatment, apraclonidine can be used short-term to lower IOP in glaucoma patients [].
  • Preventing IOP spikes after surgery: Apraclonidine can be used to prevent temporary IOP increases following anterior segment laser surgery or cataract surgery [].

Diagnosis of Horner's Syndrome

Horner's syndrome is a neurological condition affecting the muscles of the face and eye. Apraclonidine plays a role in diagnosing this condition. When instilled in the eye, apraclonidine causes dilation of the pupil (mydriasis) in a healthy eye. However, in an eye affected by Horner's syndrome, the pupil dilation is minimal or absent []. This difference in response helps diagnose the condition.

Typical of amines and imidazolidines. Its primary mode of action involves binding to alpha-2 adrenergic receptors, leading to a decrease in aqueous humor production and an increase in uveoscleral outflow, which effectively lowers intraocular pressure . The compound's structural characteristics allow it to interact with both alpha-1 and alpha-2 adrenergic receptors, although it shows a preference for the latter .

The biological activity of apraclonidine is primarily centered around its role as an alpha-2 adrenergic agonist. Upon administration, it significantly reduces intraocular pressure by:

  • Decreasing aqueous humor production.
  • Increasing uveoscleral outflow.

This dual mechanism makes apraclonidine effective in managing conditions like glaucoma without the cardiovascular side effects often associated with other sympathomimetics . The onset of action can typically be observed within one hour, with peak effects occurring around two to three hours post-administration .

The synthesis of apraclonidine generally involves the following steps:

  • Formation of Imidazolidine: The base structure is created through the reaction of appropriate amines and aldehydes.
  • Chlorination: The introduction of chlorine atoms into the aromatic ring is achieved through electrophilic aromatic substitution.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for increased solubility and stability.

These methods ensure that apraclonidine maintains its pharmacological properties while being suitable for ophthalmic use .

Apraclonidine is primarily used for:

  • Management of Glaucoma: It serves as an adjunctive treatment for patients on maximally tolerated medical therapy who require additional intraocular pressure reduction .
  • Post-Surgical Care: The 1% solution is utilized to prevent elevated intraocular pressure during and after laser eye surgeries .
  • Diagnosis of Horner's Syndrome: Due to its weak alpha-1 agonistic properties, apraclonidine can help differentiate between types of pupillary reactions in Horner’s syndrome .

Apraclonidine has been studied for its interactions with various medications, particularly those affecting cardiovascular parameters. Caution is advised when used concurrently with:

  • Clonidine: Due to potential additive effects.
  • Monoamine Oxidase Inhibitors: Such as phenelzine and tranylcypromine, which may enhance sympathomimetic effects .

Monitoring of blood pressure and heart rate is recommended in patients receiving apraclonidine alongside these agents to mitigate adverse effects.

Several compounds share structural or functional similarities with apraclonidine. Here are some notable examples:

Compound NameTypeMain UseUnique Features
ClonidineAlpha-2 AgonistHypertension treatmentSystemic effects on blood pressure
BrimonidineAlpha-2 AgonistGlaucoma treatmentMore selective than apraclonidine
PilocarpineMuscarinic AgonistGlaucoma treatmentWorks by increasing trabecular outflow
DipivefrinProdrug of EpinephrineGlaucoma treatmentConverts to epinephrine in the body

Apraclonidine stands out due to its relatively selective action on alpha-2 receptors with minimal cardiovascular side effects compared to clonidine, making it particularly useful in ocular applications .

Development from Clonidine Architecture

The synthesis of apraclonidine, also known as para-aminoclonidine, emerged from systematic modifications to the clonidine molecular framework during the 1950s and subsequent decades. Clonidine was initially discovered and utilized for its systemic hypotensive properties, but its topical application as an intraocular pressure lowering agent was limited due to high lipophilicity and blood-brain barrier penetration, resulting in secondary systemic hypotension [1]. The structural modification approach that led to apraclonidine involved strategic chemical alterations to reduce lipophilicity while maintaining the desired alpha-2 adrenergic receptor agonist activity.

The historical development pathway demonstrated that less lipophilic alternatives could be achieved through the addition of specific functional groups. The incorporation of an amino group in the para position of the phenyl ring represented a critical breakthrough in this medicinal chemistry endeavor [1]. This modification not only reduced the compound's ability to cross the blood-brain barrier but also maintained the essential pharmacological properties required for effective intraocular pressure reduction.

Classical Six-Step Synthetic Route

The traditional synthesis of apraclonidine follows a well-established six-step synthetic pathway that has been documented extensively in patent literature and academic sources [2] [3] [4]. This classical route begins with 2,6-dichloro-4-nitroaniline as the starting material and proceeds through a series of transformations that systematically build the imidazoline ring system while preserving the dichloroaniline core structure.

The first synthetic methodologies were reported by Timmermans et al. in Recueil des Travaux Chimiques des Pays-Bas in 1978, who described the synthesis of 4-nitroclonidine [5]. Subsequently, Rouot et al. in the Bulletin de la Societe Chimique de France in 1979 utilized similar methodology and reported the reduction of 4-nitroclonidine to 4-aminoclonidine using iron and hydrochloric acid [5]. Van Dort et al. in the Journal of Medicinal Chemistry in 1987 also documented the synthesis of 4-aminoclonidine using the same synthetic route [5].

Detailed Step-by-Step Mechanism

The classical synthesis pathway can be systematically analyzed through each transformation step:

Step 1: Isothiocyanate Formation
The initial step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrophenylisothiocyanate through reaction with thiophosgene in toluene, utilizing dimethylformamide as a catalyst [2] [4]. This transformation represents a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of thiophosgene, resulting in the formation of the isothiocyanate functional group.

Step 2: Thiourea Formation
The second step involves the nucleophilic addition of ethylenediamine to the isothiocyanate, forming 1-(2-aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea ethylenediamine solvate [2]. This reaction is conducted at 0°C under nitrogen atmosphere to prevent oxidation and maintain precise stoichiometric control. The reaction achieves 94% yield, indicating high efficiency in this transformation [2].

Step 3: Cyclization
The third step represents the most chemically challenging transformation, involving the intramolecular cyclization of the thiourea derivative to form 2-[(2,6-dichloro-4-nitrophenyl)imino]imidazoline. This step requires heating at reflux for 15 hours in toluene, followed by careful pH adjustment using hydrochloric acid and sodium hydroxide [2]. The cyclization step yields 52%, representing the lowest-yielding transformation in the sequence [2].

Step 4: Nitro Reduction
The fourth step involves the catalytic reduction of the nitro group to an amino group using hydrogen gas and Raney nickel catalyst in methanol [2]. This transformation proceeds under mild conditions at room temperature for 22 hours, achieving 96% yield [2]. The high yield reflects the efficiency of catalytic hydrogenation for nitro group reduction.

Step 5: Salt Formation
The fifth step involves the conversion of the dihydrochloride salt to the monohydrochloride through careful pH adjustment using sodium hydroxide [2]. This transformation achieves 87% yield and requires precise pH control at 6.5 and temperature maintenance at 5°C [2].

Step 6: Purification
The final step involves recrystallization from water to achieve pharmaceutical-grade purity [2]. The recrystallized material exhibits a melting point of 300°C and meets stringent analytical specifications for carbon, hydrogen, nitrogen, and chlorine content [2].

Modern Optimization Strategies

Process Analytical Technology Implementation

Contemporary pharmaceutical manufacturing has embraced Process Analytical Technology principles to enhance the synthesis of apraclonidine and similar compounds. Process Analytical Technology provides significant advantages for monitoring, controlling, and assessing synthetic processes directly and in real time [6]. The application of these technologies to asymmetric synthesis, which is particularly relevant for chiral compounds like apraclonidine, enables continuous optimization of reaction parameters and immediate detection of process deviations.

Modern optimization strategies incorporate real-time monitoring systems that can detect and quantify intermediate formation, reaction completion, and impurity profiles throughout the synthetic sequence. These systems utilize spectroscopic techniques including near-infrared spectroscopy, Raman spectroscopy, and high-performance liquid chromatography coupled with mass spectrometry to provide comprehensive process understanding [6].

Green Chemistry Principles Application

The pharmaceutical industry has increasingly adopted green chemistry principles to minimize environmental impact and enhance process sustainability. Recent developments in green chemistry for pharmaceutical synthesis emphasize the reduction of waste, energy consumption, and hazardous reagent usage [7] [8] [9]. For apraclonidine synthesis, green chemistry optimization strategies focus on solvent reduction, catalyst recovery, and waste stream minimization.

Solvent selection represents a critical area for green chemistry improvement. Traditional apraclonidine synthesis utilizes significant quantities of toluene, methanol, and other organic solvents [2]. Modern approaches investigate alternative solvent systems including ionic liquids, supercritical fluids, and aqueous-based reaction media to reduce environmental impact while maintaining synthetic efficiency [10].

Catalytic process optimization has emerged as another significant area for improvement. The traditional synthesis relies on Raney nickel for the nitro reduction step, which requires substantial quantities of catalyst and generates significant waste [2]. Contemporary approaches investigate heterogeneous catalysts that can be recovered and recycled, reducing both cost and environmental impact [10].

Continuous Flow Manufacturing

Continuous flow manufacturing represents a paradigmatic shift from traditional batch processing to streamlined, continuous production systems. This approach offers numerous advantages including improved heat and mass transfer, enhanced reaction control, reduced residence time, and decreased equipment footprint [11]. For apraclonidine synthesis, continuous flow technology can address several limitations of the traditional batch process.

The cyclization step, which represents the lowest-yielding transformation in the classical synthesis, can benefit significantly from continuous flow optimization [11]. Flow reactors enable precise temperature control, improved mixing, and optimized residence time distribution, potentially increasing the yield from 52% to higher levels. Additionally, the continuous nature of flow processing eliminates the need for intermediate isolation and purification steps, reducing overall process complexity.

Recent developments in continuous flow pharmaceutical manufacturing demonstrate the potential for fully integrated production systems that combine multiple reaction steps, purification processes, and quality control measures in a single continuous operation [12]. Such systems can significantly reduce manufacturing time, increase throughput, and improve product consistency compared to traditional batch processes.

Quality by Design Implementation

Quality by Design represents a systematic approach to pharmaceutical development that emphasizes understanding and controlling the manufacturing process to ensure consistent product quality [13]. For apraclonidine synthesis, Quality by Design implementation involves comprehensive characterization of critical process parameters, identification of potential failure modes, and establishment of robust control strategies.

Risk assessment methodologies, including Failure Mode Effects Analysis, enable systematic identification and prioritization of potential process risks [13]. For apraclonidine synthesis, critical risk factors include temperature control during cyclization, catalyst activity in the reduction step, pH control during salt formation, and solvent purity throughout the process.

Design of experiments approaches facilitate systematic optimization of multiple process parameters simultaneously [13]. This methodology is particularly valuable for the apraclonidine synthesis optimization, as it can identify interactions between variables that may not be apparent from single-factor studies.

Critical Analysis of Patent Literature

Foundational Patent Landscape

The patent landscape for apraclonidine synthesis is anchored by several foundational patents that established the core synthetic methodology and subsequent improvements. The European Patent EP0693055B1, titled "Novel Process for Preparation of Clonidine Derivatives," represents a seminal contribution to the field [3] [4] [14]. This patent, filed in 1995, describes a novel process that is shorter, less expensive, and safer than previously known methods for preparing clonidine derivatives, including apraclonidine.

The patent describes the discovery of a new thiourea complex that undergoes direct cyclization to produce nitroaryl iminoheterocycles [3] [5]. This innovation represents a significant advancement over earlier synthetic routes by eliminating several intermediate isolation and purification steps. The patent specifically claims a process wherein the thiourea complex can be cyclized directly without the need for additional reagents or harsh reaction conditions.

United States Patent US5684156A, which corresponds to the European patent, provides additional detail regarding the synthetic methodology and claims broader application to various clonidine derivatives [5]. This patent emphasizes the economic and safety advantages of the disclosed process, including reduced reaction time, lower reagent consumption, and improved overall yield.

Purification and Quality Enhancement Patents

United States Patent US5612364A, titled "Substantially Pure Apraclonidine," addresses critical quality aspects of the final pharmaceutical product [15] [16]. This patent recognizes that previous synthetic methods produced apraclonidine containing impurities that caused allergic and toxic reactions in patients. The patent describes methods for producing substantially pure apraclonidine that reduces these adverse effects.

The patent identifies a specific impurity structure that is responsible for allergic and toxic reactions and provides synthetic modifications to minimize its formation [16]. This represents a critical advancement in pharmaceutical quality, as it directly addresses patient safety concerns while maintaining therapeutic efficacy.

The patent also describes analytical methods for detecting and quantifying impurities, establishing specifications for pharmaceutical-grade apraclonidine that ensure patient safety and product consistency [16]. These specifications have become industry standards for apraclonidine manufacturing and quality control.

Recent Patent Applications and Emerging Technologies

Recent patent activity in the apraclonidine field reflects the ongoing development of improved formulations and delivery systems. Patent application US20240307355, titled "Pharmaceutical Compositions Comprising Apraclonidine for Ocular Redness Relief," represents a significant expansion of apraclonidine applications beyond traditional glaucoma treatment [17].

This patent application describes pharmaceutical compositions containing apraclonidine at concentrations ranging from greater than 0.05% to no more than 0.2% by weight/volume, specifically formulated for ocular redness relief [17]. The application claims that these compositions provide effective redness reduction without the undesirable side effects associated with conventional vasoconstrictor agents.

The patent application provides detailed formulation studies demonstrating improved patient tolerability and efficacy compared to existing products [17]. The compositions include hydroxypropyl methylcellulose as a viscosity-enhancing agent and benzalkonium chloride as a preservative, with specific pH ranges optimized for ocular application.

Manufacturing Process Patents

Chinese Patent CN104557716B describes alternative synthetic approaches for apraclonidine hydrochloride preparation [18]. This patent focuses on process optimization and cost reduction while maintaining product quality and yield. The patent describes modifications to reaction conditions, solvent systems, and purification methods that can reduce manufacturing costs and improve process efficiency.

The patent provides comparative analysis of different synthetic routes, demonstrating the advantages of the claimed methodology over existing approaches [18]. This includes detailed yield data, purity analysis, and economic evaluation of the improved process.

Patent Expiration Analysis and Generic Market Impact

The patent landscape for apraclonidine has evolved significantly with the expiration of key patents, enabling generic pharmaceutical manufacturers to enter the market. According to FDA documentation, multiple generic formulations of apraclonidine hydrochloride ophthalmic solution are now available, including products from Rising Pharmaceuticals and other manufacturers [19] [20].

The original New Drug Applications for Iopidine were approved by the FDA on December 31, 1987, for the 1% formulation and July 30, 1993, for the 0.5% formulation [20]. With the expiration of key patents and exclusivity periods, generic competition has significantly impacted the market dynamics for apraclonidine products.

Current market analysis indicates that the apraclonidine hydrochloride market is projected to reach USD 150 million by 2033, growing at a compound annual growth rate of 4.5% [21]. This growth is driven by increasing prevalence of glaucoma and ocular hypertension, expanding indications for apraclonidine use, and improved access through generic formulations.

The generic market entry has necessitated process optimization and cost reduction strategies among manufacturers to remain competitive. This has accelerated the adoption of modern manufacturing technologies, including continuous flow processing, green chemistry principles, and Quality by Design methodologies [13] [7].

Technological Innovation Trends in Patent Filings

Recent patent filing trends indicate increasing focus on novel delivery systems, combination therapies, and extended-release formulations for apraclonidine. These innovations aim to improve patient compliance, reduce dosing frequency, and enhance therapeutic outcomes while addressing the limitations of conventional immediate-release formulations.

Patent applications in the field increasingly incorporate computational design approaches, including molecular modeling, quantitative structure-activity relationship analysis, and machine learning-assisted optimization [22] [23]. These technologies enable more rational design of apraclonidine derivatives and analogs with improved pharmacological properties.

The integration of artificial intelligence and machine learning in drug design has particular relevance for alpha-2 adrenergic receptor agonists like apraclonidine [22] [23]. Recent research has demonstrated the potential for computational approaches to identify novel scaffold agonists with improved selectivity and reduced side effects compared to traditional imidazole-containing compounds.

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

280.004929 g/mol

Monoisotopic Mass

280.004929 g/mol

Heavy Atom Count

16

LogP

1.4
1.4

Appearance

Solid powder

UNII

D2VW67N38H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For prevention or reduction of intraoperative and postoperative increases in intraocular pressure (IOP) before and after ocular laser surgery when used prophylactically. Also used as a short-term adjunctive therapy in patients with open-angle glaucoma who are on maximally tolerated medical therapy requiring additional IOP reduction.
FDA Label

Pharmacology

Apraclonidine significantly lowers intraocular pressure with minimal effects on cardiovascular and pulmonary parameters. It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow.
Apraclonidine is a clonidine derivative with selective alpha-2-adrenergic agonistic activity. Upon ocular administration, apraclonidine enhances aqueous humor uveoscleral outflow and decreases aqueous production by vasoconstriction. This may decrease intraocular pressure (IOP).

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EA - Sympathomimetics in glaucoma therapy
S01EA03 - Apraclonidine

Mechanism of Action

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent. It has a peak ocular hypotensive effect occurring at two hours post-dosing. The exact mechanism of action is unknown, but fluorophotometric studies in animals and humans suggest that Apraclonidine has a dual mechanism of action by reducing aqueous humor production through the constriction of afferent ciliary process vessels, and increasing uveoscleral outflow.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

66711-21-5

Absorption Distribution and Excretion

Topical use of apraclonidine ophthalmic solution leads to systemic absorption. Studies of apraclonidine (0.5% ophthalmic solution) dosed one drop three times a day in both eyes for 10 days in normal volunteers yielded mean peak and trough concentrations of 0.9 ng/mL and 0.5 ng/mL, respectively.

Wikipedia

Apraclonidine
2-Bromo-4,5-methylenedioxyamphetamine

Biological Half Life

8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Apraclonidine for the pharmacologic confirmation of acute Horner syndrome

Michael T B Nguyen, Armin Farahvash, Angela Zhang, Jonathan A Micieli
PMID: 33075593   DOI: 10.1016/j.jns.2020.117190

Abstract

Apraclonidine is the most widely used pharmacologic agent to confirm Horner syndrome. It is a strong α-2 and a weak α-1 adrenergic agonist and reversal of anisocoria is considered a positive test. The utility of apraclonidine in acute Horner syndrome remains controversial as the exact timing for denervation sensitivity to develop remains unknown. The goal of this study was to describe the use of apraclonidine in the diagnosis of acute Horner syndrome in patients with an unequivocal onset within 7 days. We identified 3 patients who were referred to ophthalmology/neuro-ophthalmology service and had reversal of anisocoria within 7 days. Two cases of second-order Horner syndrome after cardiac surgery and a case of a third-order Horner syndrome from a carotid cavernous sinus fistula resulted in reversal of anisocoria 72 h, 48 h, and 5 days after onset. Photographic documentation was provided for all cases. Our results suggest that apraclonidine has utility in the acute period and positive results can be seen as early as 48 h after onset. Apraclonidine should therefore still be considered to confirm the presence of acute Horner syndrome before extensive neuroimaging is performed.


Horner's syndrome and apraclonidine eye drops

Edward Margolin, Trishal Jeeva-Patel, Nicolin Hainc
PMID: 32184344   DOI: 10.1136/practneurol-2020-002497

Abstract




INN Common stem: -onidine


PMID: 30730657   DOI:

Abstract




Effect of Apraclonidine and Diclofenac on Early Changes in Intraocular Pressure After Selective Laser Trabeculoplasty

Vinita Rangroo Thrane, Alexander S Thrane, Cecilie Bergo, Hildegunn Halvorsen, Jørgen Krohn
PMID: 32053556   DOI: 10.1097/IJG.0000000000001457

Abstract

PRéCIS:: Adjuvant diclofenac and apraclonidine eye drop given in conjunction with selective laser trabeculoplasty (SLT) do not significantly impact medium-term intraocular pressure (IOP) reduction compared with placebo, but apraclonidine can be used to blunt immediate postlaser pressure spikes.
There is limited high-grade evidence guiding the choice of eye drops given before and after SLT. The authors chose to measure IOP during the first 24 hours, at 1 week, 6 weeks, and 6 months after SLT, and compare the effect of apraclonidine before SLT and diclofenac after SLT, with placebo.
In this double-blind, randomized, placebo-controlled trial, patients with open-angle glaucoma or ocular hypertension referred for SLT were recruited between 2016 and 2018. Patients were randomized to receive either apraclonidine pre-SLT with placebo post-SLT, placebo pre-SLT with diclofenac post-SLT, or placebo before and after SLT.
Sixty eyes from 35 patients were treated with 360-degree SLT. Twenty-four-hour IOP measurements with patient self-monitoring after SLT demonstrated a moderate IOP spike at 1 hour and 2 hours post-SLT in the placebo and diclofenac study arms (mean=+4.05±0.58 mm Hg and +4.47±0.73, respectively, P<0.001 vs. pre-SLT IOP), which was prevented by apraclonidine (mean=-2.41±0.88 mm Hg, P<0.0001 vs. other study arms post-SLT). There were no significant differences between the 3 arms of the study on the long-term IOP reduction achieved by SLT (6 wk: P=0.51, 6 mo: P=0.42).
Neither the use of apraclonidine before SLT nor diclofenac after SLT significantly influenced the IOP reduction induced by SLT. Except for a slight and transient reduction in intraocular inflammation, there was no beneficial effect of diclofenac on early IOP changes or the degree of patient discomfort relative to placebo.


Re: Apraclonidine in the treatment of ptosis

Tammy H Osaki, Midori H Osaki
PMID: 29246626   DOI: 10.1016/j.jns.2017.10.027

Abstract




The role of apraclonidine in Horner’s syndrome – A case report

Jelena Karadžić, Igor Kovačević, Jelena Ljikar
PMID: 29648752   DOI:

Abstract

Horner’s syndrome is an interruption of the sympathetic nervous system at any point along its course between the hypothalamus and the orbit. Horner’s syndrome is classically presented as an ipsilateral miosis, subtle ptosis, and facial anhidrosis. Pharmacologic testing is very useful in the diagnosis of Horner’s syndrome as it could help to localize the lesioned neuron in the sympathetic pathway, suggesting an etiology.
We present a case report of a 41-year-old woman who reported right eyelid drooping immediately after operation of sympathetic chain schwannoma. We performed apraclonidine test for the diagnosis of Horner’s syndrome, which produced mydriasis on the affected eye, while there was no significant change of the normal eye. Based on the clinical presentation of anisocoria and one-sided ptosis, and previous medical history of surgical removal of the mediastinal tumor, the patient was diagnosed with a right-sided, partial Horner’s syndrome.
Timely recognition, exact localization of the lesioned neuron, and referral for urgent imaging studies are important for ophthalmologists in order to prevent and treat life-threatening conditions. Besides its diagnostic value in Horner’s syndrome, topical apraclonidine could correct ptosis for the sake of esthetics or when ptosis reduces the superior visual field.


Distribution of Adrenergic Receptor Subtypes and Responses to Topical 0.5% Apraclonidine in Patients With Blepharoptosis

Seong Jun Park, Sun Young Jang, Ji Sun Baek, Susie Chin, Jae Woo Jang
PMID: 29634605   DOI: 10.1097/IOP.0000000000001095

Abstract

To determine the relationship between the distribution of adrenergic receptors in the human eyelid and the eyelid elevation after topically instilling 0.5% apraclonidine in blepharoptosis patients.
A total of 26 blepharoptotic patients (30 eyelids) were included in the experimental study. Marginal reflex distance 1 was measured before and after topical instillation of 0.5% apraclonidine. Eyelids were divided into 2 groups according to the responses to topical 0.5% apraclonidine. Patients who positively responded to apraclonidine were classified as group A and those that negatively responded to it were classified as group B. Müller's muscle was obtained during the blepharoptotic surgery, followed by immunohistochemical staining and scoring. This study was approved by the Institutional Review Board of Kim's Eye Hospital and the study protocol adhered to the tenets of the Declaration of Helsinki.
α-1D staining intensity was significantly higher in group A than in B (p < 0.001) and α-2C and β-1 staining intensities were significantly higher in group B than in A (p < 0.001 and p < 0.05, respectively). The difference in β-2 staining intensity between groups A and B was not statistically significant.
α-1D adrenoceptor was predominant in patients showing a positive response to topical 0.5% apraclonidine. Because apraclonidine has an α-1 agonistic effect, α-1D adrenoceptor may contribute to apraclonidine's elevating effect in patients with blepharoptosis.


Effect of iris show on perceived upper eyelid height

Jacob A Evans, Thomas J E Clark, Kai Wang, Erin M Shriver
PMID: 30340711   DOI: 10.1016/j.jcjo.2017.12.002

Abstract

To introduce "iris show," the amount of visible iris tissue between the superior pupil border and the upper eyelid margin, to evaluate the effect of iris show on perceived upper eyelid height, and to discuss potential nonsurgical treatment options for mild blepharoptosis.
Participants completed a survey containing 4 subject photographs. These photographs depicted images of varying iris colouration (blue, green, light brown, and dark brown) with identical upper eyelid marginal reflex distance (MRD1) values, but asymmetric pupil size/amount of visible iris show. Study participants were asked to select the eyelid that appeared "droopier," or choose "same height." Statistical analyses used 1-tailed and 2-tailed t tests.
390 participants completed the survey. In photographs of blue and green irides, both eyelids had equal MRD1s, but the eyelid with less iris show was perceived as more ptotic (p = 0.002 and 0.03, respectively). In patients with dark brown irides, eyelid heights were perceived as identical despite differences in iris show (p = 0.002).
Decreased iris show corresponds to perceived lowering of the upper eyelid in light-coloured irides (e.g., blue and green), but may be less impactful in brown and/or dark brown irides where the iris tissue is less distinguishable from the pupil. Topical instillation of apraclonidine may represent a nonsurgical option for treatment of mild blepharoptosis in patients with light irides as it both elevates the upper eyelid margin and induces miosis, resulting in an increase in iris show and corresponding enhanced perception of upper eyelid elevation.


Horner Syndrome as the Only Focal Neurologic Manifestation of Hypothalamic Hemorrhage

Cansu B Sahin, Neeraj Chaudhary, Jonathan D Trobe
PMID: 29240575   DOI: 10.1097/WNO.0000000000000604

Abstract

A 70-year-old woman suffered an anterior dorsal hypothalamic hemorrhage that caused an ipsilateral Horner syndrome (HS) as the only focal neurologic manifestation. This is only the second reported case of hypothalamic hemorrhage producing HS. Because HS was the sole focal neurologic manifestation, its confirmation with topical apraclonidine drops was a valuable clue toward prompt localization of the patient's confusional state.


Efficacy of digital pupillometry for diagnosis of Horner syndrome

Yung Ju Yoo, Hee Kyung Yang, Jeong-Min Hwang
PMID: 28575101   DOI: 10.1371/journal.pone.0178361

Abstract

To evaluate the efficacy of digital pupillometry in the diagnosis of anisocoria related to Horner syndrome in adult patients.
Retrospective, observational, case control study.
Nineteen patients with unilateral Horner syndrome (Horner group) and age-matched controls of 30 healthy individuals with normal vision and neither optic nerve dysfunction nor pupillary abnormalities were included. Pupillary light reflex (PLR) of the Horner group and controls were measured by a dynamic pupillometer (PLR-200; NeurOptics Inc., Irvine, USA). Minimal and maximal (min/max) pupil diameters, latency, constriction ratio, constriction velocity, dilation velocity, and total time taken by the pupil to recover 75% of maximal pupil diameter (T75) were noted. PLR were measured at baseline in both groups and at 30-45 minutes later after 0.5% apraclonidine (Iopidine®; Alcon Laboratories, Fort Worth, TX, USA) instillation in the Horner group.
The PLR parameters in the affected eye and inter-eye difference before and after 0.5% apraclonidine instillation.
In the Horner group, pupil diameters and T75 showed significant difference between the affected eye and unaffected contralateral eye at baseline (all P<0.00625). Compared to controls, inter-eye difference values of pupil diameters and T75 were significantly larger in the Horner group (all P<0.001). After 0.5% apraclonidine instillation, changes in pupil diameter and constriction ratio were significantly larger in the affected eye compared to the unaffected contralateral eye (all P<0.00625). The area under the receiver operating characteristic curves for diagnosing Horner syndrome were largest for baseline inter-eye difference in min/max pupil sizes (AUC = 0.975, 0.994), T75 (AUC = 0.838), and change in min/max pupil sizes after apraclonidine instillation (AUC = 0.923, 0.929, respectively). The diagnostic criteria for Horner syndrome relying on baseline pupillary measurements was defined as one of the two major findings; 1) smaller maximal pupil diameter in the affected eye with an inter-eye difference of > 0.5 mm, or 2) T75 > 2.61 seconds in the affected eye, which showed a sensitivity of 94.7% and specificity of 93.3%. The diagnostic accuracy of apraclonidine testing showed a sensitivity of 84.6% and specificity of 92.3%.
Digital pupillometry is an objective method for quantifying PLR. Baseline inter-eye difference in maximal pupil sizes and dilation lag measured by T75 was equally effective in the diagnosis of Horner syndrome compared to the reversal of anisocoria after apraclonidine instillation.


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